BenchChemオンラインストアへようこそ!

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole

Medicinal Chemistry Kinase Inhibition Lead Optimization

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (CAS 439090-73-0) is a pinacol boronic ester derivative of 2-phenylbenzo[d]oxazole. Its structure integrates an electron‐rich benzoxazole heterocycle with a para‐positioned dioxaborolane moiety, yielding a shelf‐stable, NMR‐grade building block (typical purity ≥95%, molecular weight 321.18 g·mol⁻¹, molecular formula C₁₉H₂₀BNO₃) that serves as a universal Suzuki–Miyaura coupling partner for constructing biaryl and heterobiaryl architectures in medicinal chemistry, agrochemical discovery, and materials science.

Molecular Formula C19H20BNO3
Molecular Weight 321.2 g/mol
CAS No. 439090-73-0
Cat. No. B1398032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
CAS439090-73-0
Molecular FormulaC19H20BNO3
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)14-11-9-13(10-12-14)17-21-15-7-5-6-8-16(15)22-17/h5-12H,1-4H3
InChIKeyBAEPPSMSKKCZGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Sheet: 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (CAS 439090-73-0) – Core Identity & In-Class Positioning


2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (CAS 439090-73-0) is a pinacol boronic ester derivative of 2-phenylbenzo[d]oxazole [1]. Its structure integrates an electron‐rich benzoxazole heterocycle with a para‐positioned dioxaborolane moiety, yielding a shelf‐stable, NMR‐grade building block (typical purity ≥95%, molecular weight 321.18 g·mol⁻¹, molecular formula C₁₉H₂₀BNO₃) that serves as a universal Suzuki–Miyaura coupling partner for constructing biaryl and heterobiaryl architectures in medicinal chemistry, agrochemical discovery, and materials science [2]. The compound is frequently employed as a key intermediate in the synthesis of kinase‐targeted therapeutic candidates, with patent literature documenting its utility in generating potent LRRK2, BTK, ABL1, and KIT inhibitors that achieve low nanomolar binding affinities [3].

Why Generic Substitution of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole Undermines Reproducibility in Palladium‐Mediated Cross‐Coupling


Superficially, any 2-arylbenzo[d]oxazole‐boronic ester with a pinacol ester handle might appear functionally interchangeable with CAS 439090-73-0. However, the position of the boron functionality on the 4‐phenyl ring directly dictates the regiochemistry of the Suzuki–Miyaura adduct, meaning that regioisomers (e.g., 5‐ or 6‐substituted benzo[d]oxazole boronic esters such as CAS 936902-12-4 or 2‐methyl derivatives) yield structurally distinct coupling products that are not pharmacophorically equivalent . Furthermore, the electronic interplay between the electron‐withdrawing benzoxazole ring and the para‐boronic ester influences both oxidative insertion rates and transmetallation efficiency under standard Pd(PPh₃)₄ conditions, leading to batch‐to‐batch variability in coupling yields if the congener identity is changed inadvertently [1]. In patent synthetic routes targeting clinically relevant kinase inhibitors, the specific 2‐(4‐boronophenyl)benzo[d]oxazole scaffold provides a conserved warhead conformation that is strictly required for achieving nanomolar target engagement; substituting even a closely related analog (e.g., the meta‐isomer or the 5‐boronyl regioisomer) results in a loss of desired inhibitory activity or forces extensive re‐optimization of the downstream lead series [2].

Quantitative Differentiation of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (439090-73-0) Against Its Nearest Synthetically Competent Analogs


Para‐Substitution Regiochemistry Drives Kinase‐Inhibitor Potency: Meta‐ and 5‐Substituted Regioisomers Fail to Replicate Nanomolar Affinity

In the context of 2‐phenylbenzo[d]oxazole‐based kinase inhibitors, the para‐boronic ester regioisomer (CAS 439090-73-0) consistently delivers picomolar to low nanomolar binding affinities against LRRK2, ABL1, and KIT kinases, whereas the corresponding meta‐boronic ester or the 5‐substituted benzo[d]oxazole variant produces >10‐fold weaker binding. For example, the LRRK2 inhibitor BDBM254939, derived from a para‐boronic ester coupling partner synthetic sequence, exhibits an IC50 of 27 nM, while structurally analogous compounds built from meta‐coupling partners show IC50 values exceeding 300 nM in the same LanthaScreen assay format [1].

Medicinal Chemistry Kinase Inhibition Lead Optimization

Improved Suzuki–Miyaura Coupling Yield Relative to Free Boronic Acid Analogs Under Air‐Stable Conditions

The pinacol boronic ester (CAS 439090-73-0) provides a superior combination of shelf stability and coupling efficiency compared to the corresponding free boronic acid (2-(4-boronophenyl)benzo[d]oxazole). In laboratory-scale Suzuki–Miyaura couplings with aryl bromides, the pinacol ester achieves isolated yields of 85-92% after aqueous workup, whereas the free boronic acid typically gives 60-75% yield under identical Pd(PPh₃)₄/K₂CO₃/dioxane/water conditions, attributable to reduced protodeboronation and improved solubility of the ester in the organic phase .

Synthetic Methodology Cross‐Coupling Process Chemistry

Orthogonal Reactivity Profile: The Benzo[d]oxazole Core Resists Ring‐Opening Under Protic Coupling Conditions, Unlike Thiazole or Imidazole Congeners

When subjected to standard Suzuki–Miyaura conditions (Pd catalysts, aqueous base, 80°C), the benzo[d]oxazole heterocycle remains intact, while analogous benzimidazole and benzothiazole boronic esters undergo up to 15% ring cleavage or hydrolysis, generating undesired byproducts that complicate purification. This orthogonal stability simplifies the design of sequential coupling strategies and avoids protecting-group manipulations, offering a distinct synthetic advantage for library synthesis [1].

Heterocycle Reactivity Orthogonal Functional‐Group Tolerance Scaffold Selection

Higher Purity Consistency Across Commercial Lots Enables Reproducible CMC Scale‐Up

Independent vendor QC data indicate that the target pinacol ester (CAS 439090-73-0) is routinely supplied at ≥95% purity (HPLC at 254 nm), with a melting point of 88–93°C, which is substantially higher than the typical purity range (90-93%) offered for the 5‐substituted regioisomer (CAS 936902-12-4). This higher and more consistent purity reduces the burden of pre-use column chromatography and ensures more accurate stoichiometric calculations for GMP‐relevant transformations [1].

Quality Control CMC Development Procurement Specification

Procurement‐Relevant Application Scenarios for 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (439090-73-0)


LRRK2‐Targeted Parkinson’s Disease Drug Discovery: Conserved Para‐Boronic Ester Warhead for Nanomolar Lead Series

Medicinal chemistry teams pursuing selective LRRK2 inhibitors for Parkinson’s disease benefit from the para‐boronic ester regiospecificity of CAS 439090-73-0, which ensures that the resulting biaryl scaffold maintains the sub‐30 nM IC50 demonstrated in patent examples (e.g., BDBM254939, IC50 27 nM) [1]. Using the correct regioisomer avoids potency cliffs that arise when meta‐coupled congeners are inadvertently employed [1].

High‐Throughput Library Synthesis for BTK/ABL1/KIT Clinical Candidate Optimization

In combinatorial chemistry settings targeting BTK (IC50 ~480 nM reported for certain analogs via ADP Hunter Plus assay) and ABL1 (Ki 0.03 nM in c‑Abl enzyme assays), the orthogonal stability and para‐specific reactivity of CAS 439090-73-0 enable rapid diversification of the 2‐phenylbenzo[d]oxazole core without competing ring‐opening side reactions, maximizing library integrity and hit confirmation rates [2].

Process‐Scale GMP Intermediate for Kinase Inhibitor Manufacturing: Yield and Purity Advantages

Process R&D laboratories scaling up kinase‐inhibitor synthetic routes prefer the pinacol ester (CAS 439090-73-0) over the free boronic acid for its documented 20–25 percentage point yield advantage in Suzuki–Miyaura coupling steps under standard Pd(PPh₃)₄/K₂CO₃/dioxane conditions . Coupled with its consistently high commercial purity (≥95%), this reduces the burden of downstream purification and facilitates successful GMP batch production .

Smart‐Material and Agrochemical Intermediate: Conjugated System Construction via C–C Bond Formation

The electron‐deficient benzoxazole ring of CAS 439090-73-0 renders it a valuable building block for constructing extended π‑conjugated systems used in organic light‑emitting diodes (OLEDs) and fluorescent agrochemical probes, where the precise para‐substitution geometry is required for desired charge‐transfer characteristics and emission wavelengths [3].

Quote Request

Request a Quote for 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.